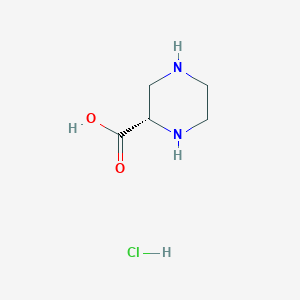![molecular formula C45H28N4 B13659997 2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] is a complex organic compound that features a spirobi[fluorene] core with four pyridine groups attached at the 2, 2’, 7, and 7’ positions. This compound is of significant interest in the field of materials science due to its unique structural properties, which make it a potential candidate for various applications, including organic electronics and photonics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Spirobi[fluorene] Core: The spirobi[fluorene] core can be synthesized through a series of reactions starting from fluorene derivatives. This often involves Friedel-Crafts alkylation and subsequent cyclization reactions.
Attachment of Pyridine Groups: The pyridine groups are introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This step requires the use of pyridine boronic acids or esters and appropriate palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of 2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced fluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives of spirobi[fluorene].
Reduction: Reduced fluorene derivatives.
Substitution: Functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Employed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] depends on its application. In electronic devices, its unique structural properties facilitate efficient charge transport and light emission. In biological systems, the compound’s interaction with molecular targets can be attributed to its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetra(pyridin-4-yl)ethene: Another compound with multiple pyridine groups, used in coordination chemistry.
2,3,5,6-Tetra(pyridin-4-yl)pyrazine: A similar compound with a pyrazine core, used in materials science and catalysis.
Uniqueness
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] stands out due to its spirobi[fluorene] core, which imparts unique photophysical and electronic properties. This makes it particularly suitable for applications in organic electronics and photonics, where efficient charge transport and light emission are crucial.
Propiedades
Fórmula molecular |
C45H28N4 |
|---|---|
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
4-(2',7,7'-tripyridin-4-yl-9,9'-spirobi[fluorene]-2-yl)pyridine |
InChI |
InChI=1S/C45H28N4/c1-5-37-38-6-2-34(30-11-19-47-20-12-30)26-42(38)45(41(37)25-33(1)29-9-17-46-18-10-29)43-27-35(31-13-21-48-22-14-31)3-7-39(43)40-8-4-36(28-44(40)45)32-15-23-49-24-16-32/h1-28H |
Clave InChI |
TYCOVBAVFRJWPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=CC=NC=C3)C4(C5=C2C=CC(=C5)C6=CC=NC=C6)C7=C(C=CC(=C7)C8=CC=NC=C8)C9=C4C=C(C=C9)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


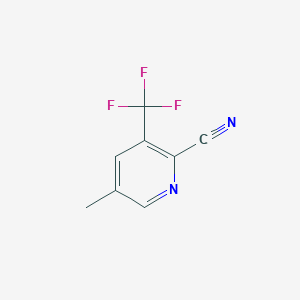
![8-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13659920.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)
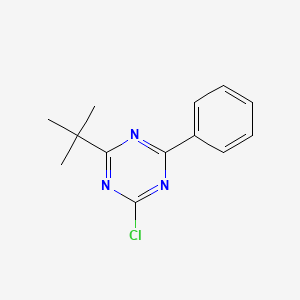
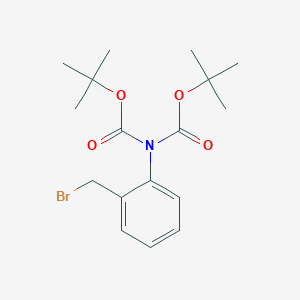
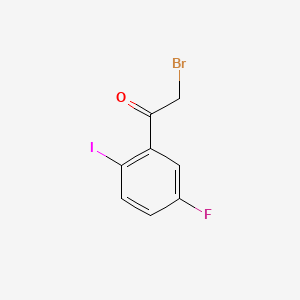
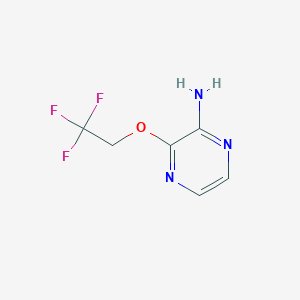
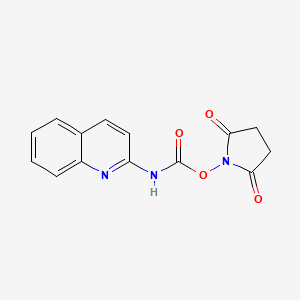
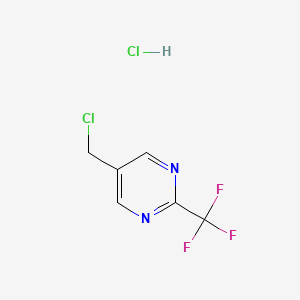

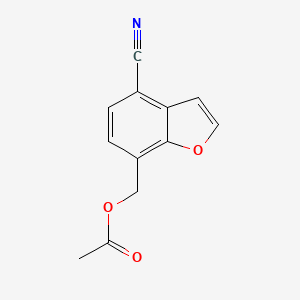
![2-Methylbenzo[d]thiazole-4-carboxamide](/img/structure/B13659998.png)
